Boc-L-Glutamine, also known as N-tert-Butoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. Its chemical formula is C10H18N2O5, and it possesses a molecular weight of approximately 218.26 g/mol. The compound appears as a white powder and is moderately soluble in water, ethanol, methanol, and dimethyl sulfoxide. It has a melting point ranging from 173°C to 180°C . The Boc group serves as a protecting group for the amino group of glutamine, which is crucial in peptide synthesis and other
The synthesis of Boc-L-Glutamine typically involves the reaction of L-glutamine with tert-butoxycarbonyl anhydride in the presence of a base catalyst. This method yields Boc-L-Glutamine while protecting the amino group from undesired reactions during subsequent synthetic steps .
Boc-L-Glutamine has several applications across different fields:
Boc-L-Glutamine shares similarities with several other compounds used in peptide synthesis. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Boc-L-Alanine | C7H15N2O4 | Smaller side chain; simpler structure for basic peptides |
| Boc-L-Leucine | C11H21N2O4 | Branched-chain amino acid; important for protein structure |
| Fmoc-L-Glutamine | C15H18N2O5 | Uses Fmoc protecting group; allows for different reaction conditions |
| Z-L-Glutamine | C10H18N2O5 | Uses benzyloxycarbonyl protection; more stable under certain conditions |
Boc-L-Glutamine is unique due to its specific application as a protecting group that balances stability and reactivity during peptide synthesis processes.
The development of amino acid protection strategies revolutionized peptide synthesis, enabling the controlled assembly of complex biomolecules. Early efforts by Bergmann and Zervas in the 1930s introduced the carbobenzoxy (Cbz) group, marking the first systematic approach to amine protection. This innovation laid the groundwork for modern orthogonal protection schemes, where multiple functional groups are shielded simultaneously using chemically distinct moieties. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s further necessitated robust protecting groups compatible with iterative deprotection and coupling cycles.
The Boc group emerged as a cornerstone of peptide chemistry due to its acid-labile nature, allowing selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA) while leaving benzyl (Bn)-based side-chain protections intact. Di-tert-butyl dicarbonate (Boc anhydride) became the reagent of choice for introducing the Boc group via Schotten-Baumann or organic-phase reactions. Its compatibility with SPPS and orthogonal stability relative to Fmoc (base-labile) made it indispensable for synthesizing aggregation-prone sequences.
Glutamine (Gln) is a critical residue in bioactive peptides, contributing to hydrogen bonding and structural stability. However, its side-chain amide group poses synthetic challenges, including unintended cyclization or hydrolysis during activation. Protecting the α-amino group with Boc mitigates these issues, ensuring regioselective coupling and minimizing side reactions.
tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) exists as a solid crystalline compound at room temperature [1] [2]. The compound manifests as a white to almost white powder or crystal [3] [1] [2], exhibiting characteristic properties of protected amino acid derivatives used in peptide synthesis. The material demonstrates a uniform white to off-white coloration [3] [4] and is odorless under standard laboratory conditions [5].
The physical state remains stable under normal atmospheric conditions, with the compound maintaining its crystalline integrity when properly stored. The powder form facilitates ease of handling and precise weighing for synthetic applications, while the crystalline structure contributes to the compound's stability and purity characteristics.
The melting point of Boc-Gln-OH represents a critical thermodynamic parameter for characterization and quality control. The compound exhibits a melting point range of 113-116°C with decomposition [8] [4], indicating thermal instability at elevated temperatures. Alternative literature sources report a slightly broader range of 114-117°C [9], reflecting minor variations in experimental conditions and measurement techniques.
The decomposition behavior at the melting point is characteristic of protected amino acids containing the tert-butoxycarbonyl protecting group. This thermal decomposition occurs due to the lability of the Boc group under elevated temperatures, leading to loss of carbon dioxide and isobutylene to yield the free amino acid.
The theoretical boiling point is predicted to be 509.1±45.0°C at 760 mmHg [9] [10], although this value represents a computational estimate rather than an experimentally determined parameter. The high predicted boiling point suggests significant intermolecular interactions and molecular stability under standard atmospheric pressure.
Thermal stability analysis reveals that Boc-Gln-OH undergoes decomposition well before reaching its theoretical boiling point. The compound demonstrates limited thermal stability above 113°C, with the Boc protecting group being particularly susceptible to thermal degradation. The flash point is predicted at 261.7±28.7°C [9] [10], indicating the temperature at which the compound may form ignitable vapor-air mixtures.
Comprehensive solubility studies reveal that Boc-Gln-OH exhibits maximum solubility in ethanol among all tested organic solvents [11] [12]. The compound demonstrates excellent solubility in polar protic solvents including methanol [4] [13] [14] and aprotic solvents such as dimethyl sulfoxide (DMSO) [4] [13] [14].
Specific solubility characteristics include:
The solubility behavior correlates with the empirical solvent polarity parameters (ET(30)), with higher solubility observed in solvents with appropriate polarity for hydrogen bonding interactions [11] [12].
Boc-Gln-OH exhibits limited solubility in water [11] [12], primarily attributed to the hydrophobic nature of the tert-butoxycarbonyl protecting group. The aqueous solubility is significantly lower compared to the unprotected L-glutamine, reflecting the impact of the bulky hydrophobic Boc group on the molecule's interaction with water molecules.
Temperature-dependent solubility studies conducted from 283.15 to 323.15 K demonstrate that solubility increases with absolute temperature across all tested solvents [11] [12]. This positive temperature coefficient indicates endothermic dissolution processes and provides practical guidance for optimizing reaction conditions in synthetic applications.
The optical activity of Boc-Gln-OH serves as a critical parameter for confirming the stereochemical integrity of the L-configuration. The compound exhibits a specific rotation [α]20/D of −3.5° (c = 1 in ethanol) [8] [4], indicating levorotatory optical activity. Alternative measurements report a range of −3.0 to −4.0° (c = 2 in ethanol) [1] [2], reflecting slight variations in concentration and measurement conditions.
The negative specific rotation confirms the retention of the L-stereochemistry of the original glutamine residue during the Boc protection process. This optical activity measurement serves as a quality control parameter for ensuring the enantiomeric purity of the compound, which is essential for applications in asymmetric synthesis and peptide chemistry.
The refractive index is predicted to be 1.495 [10], representing a computational estimate based on molecular structure and composition. This value provides insight into the compound's optical density and light-bending properties, which can be useful for analytical identification and purity assessment through refractometric methods.
The acid-base behavior of Boc-Gln-OH is governed by the ionizable functional groups present in the molecule. The predicted pKa value is 3.84±0.10 [4] [13], corresponding primarily to the carboxyl group present in the glutamine backbone. This value indicates that the compound will exist predominantly in its protonated form under acidic conditions and as a carboxylate anion under basic conditions.
The presence of the Boc protecting group influences the pKa by providing electron-withdrawing effects that stabilize the conjugate base, thereby making the carboxyl group more acidic compared to the unprotected glutamine.
Boc-Gln-OH demonstrates amphoteric character due to the presence of both amino and carboxyl functional groups [19]. The compound exhibits maximum stability in the pH range of 5.0-7.5 [20] [21], based on degradation kinetics studies of related glutamine derivatives.
pH-dependent behavior includes:
The pH stability profile is particularly relevant for synthetic applications, storage conditions, and formulation development, where maintaining the compound within the optimal pH range ensures maximum stability and minimizes unwanted side reactions.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₅ | - | [9] [1] [8] |
| Molecular Weight | 246.26 g/mol | - | [9] [1] [8] |
| Melting Point | 113-116°C (dec.) | With decomposition | [8] [4] |
| Specific Rotation | −3.5° | c = 1 in ethanol, 20°C | [8] [4] |
| Density | 1.2±0.1 g/cm³ | Predicted value | [9] [10] |
| pKa | 3.84±0.10 | Predicted value | [4] [13] |
| Maximum Solubility | Ethanol | 283.15-323.15 K | [11] [12] |
| Minimum Solubility | Ethyl acetate | 283.15-323.15 K | [11] [12] |